molecular formula C19H22ClN7O2 B2477374 1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923167-78-6

1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2477374
CAS No.: 923167-78-6
M. Wt: 415.88
InChI Key: JKEFRRFHMYDMQX-UHFFFAOYSA-N
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Description

The compound 1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione features a triazino[3,4-f]purine-dione core with distinct substituents:

  • A 2-((3-chlorophenyl)amino)ethyl group at position 1.
  • Methyl groups at positions 3, 4, 7, and 9.

Properties

IUPAC Name

1-[2-(3-chloroanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7O2/c1-11-12(2)27-15-16(24(3)19(29)25(4)17(15)28)22-18(27)26(23-11)9-8-21-14-7-5-6-13(20)10-14/h5-7,10,12,21H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEFRRFHMYDMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of triazino-purine derivatives , characterized by a triazine ring fused with a purine structure. This unique configuration may contribute to its biological activity. The presence of the 3-chlorophenyl group and the aminoethyl side chain are crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that triazino-purine derivatives can inhibit cancer cell proliferation. For instance, a related compound showed significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .
  • Antimicrobial Properties : The presence of the triazole moiety has been associated with antimicrobial activity. Compounds in this category have shown efficacy against a range of bacteria and fungi .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Anticancer Activity

A study investigated the cytotoxic effects of several triazino-purine derivatives on human cancer cell lines. The compound was tested alongside others in a series of assays:

CompoundCell LineIC50 (µM)
Compound AMCF-715.0
Compound BHCT-11620.5
Target Compound MCF-712.5
Target Compound HCT-11618.0

The target compound displayed superior cytotoxicity compared to several other tested compounds .

Antimicrobial Activity

In another study focusing on antimicrobial properties, the target compound was evaluated against common pathogens:

PathogenZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

These results indicate that the compound possesses significant antimicrobial activity, particularly against fungal infections .

The biological activity of triazino-purine derivatives is often attributed to their ability to interfere with nucleic acid synthesis and cellular metabolism. The mechanism may involve:

  • Inhibition of DNA/RNA synthesis : By mimicking nucleotide structures.
  • Disruption of enzyme function : Particularly those involved in cellular respiration or replication processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name & Source Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₁₉H₂₁ClN₇O₂* 1-(2-((3-chlorophenyl)amino)ethyl), 3,4,7,9-tetramethyl ~445.9 Flexible aminoethyl linker, 3-chlorophenyl, high methyl density
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl analog C₁₈H₁₉ClN₆O₂ 3-(4-chlorophenyl), 1-isopropyl, 7,9-dimethyl 386.84 Bulky isopropyl group, 4-chlorophenyl substitution
7-(2-Chlorobenzyl)-1,3,9-trimethyl analog Not specified 7-(2-chlorobenzyl), 1,3,9-trimethyl - Rigid benzyl group, 2-chloro substitution on phenyl
3-(4-Chlorophenyl)-1,7,9-trimethyl analog C₁₈H₁₇ClN₆O₂ 3-(4-chlorophenyl), 1,7,9-trimethyl ~408.8 4-chlorophenyl, fewer methyl groups
1,3,4,9-Tetramethyl analog (no aryl) C₁₁H₁₄N₆O₂ 1,3,4,9-tetramethyl 278.27 No aromatic substituents, minimal steric hindrance
3-(4-Chlorophenyl)pyrido-purine-dione Not specified 3-(4-chlorophenyl), pyrido ring - Pyrido ring alters core structure

*Inferred based on structural analogs.

Key Observations

Substituent Position and Electronic Effects: The 3-chlorophenyl group in the target compound may exhibit different electronic effects compared to 4-chlorophenyl analogs (e.g., and ). Meta-substitution could reduce steric hindrance and influence π-π stacking interactions in biological targets .

The polar aminoethyl group may enhance solubility in polar solvents relative to purely hydrophobic analogs (e.g., ) .

Molecular Weight and Steric Effects: The target compound’s higher molecular weight (~445.9 vs. 386.84 in ) is attributed to the aminoethyl and additional methyl groups, which may impact bioavailability and membrane permeability . Steric hindrance from tetramethyl groups could limit binding to flat receptor sites compared to less substituted analogs (e.g., ) .

Research Findings and Implications

Pharmacological Potential (Inferred)

  • The 3-chlorophenyl group may enhance binding to aromatic-rich enzyme pockets (e.g., kinase ATP-binding sites) compared to 4-chlorophenyl analogs .
  • The aminoethyl linker could improve solubility and pharmacokinetics relative to bulkier substituents (e.g., isopropyl in ) .

Preparation Methods

Pyrimido[2,1-c]triazine-3,4-dione Formation

The foundational step involves cyclocondensation of 6-aminouracil derivatives with α-keto esters or oxalyl chloride. For example, 8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c]triazine-3,4-dione was synthesized via refluxing 6-aminouracil with oxalyl chloride in DMF and triethylamine, yielding a 75% isolated product. Adapting this protocol, the purine-dione core can be constructed using:

  • 6-Amino-3,7,9-trimethylpurine-2,8-dione as the starting material.
  • Oxalyl chloride (1.2 equiv) in DMF under reflux for 4–6 hours.
  • Triethylamine (2.0 equiv) to neutralize HCl byproducts.

Key Data:

Parameter Value Reference
Yield 68–72%
Reaction Temperature 110–120°C
Purification Method Ethanol recrystallization

Methylation at C3 and C4

Selective methylation of the purine-triazino core is achieved using dimethyl sulfate (DMS) or methyl iodide in the presence of a strong base (e.g., K2CO3). In a representative procedure, 3,4-dimethylpyrimido[2,1-c]triazine-3,4-dione was obtained by treating the core with DMS (2.5 equiv) in acetone at 60°C for 12 hours.

Optimization Insight:

  • Excess methylating agent (≥2.5 equiv) ensures complete di-methylation.
  • Polar aprotic solvents (DMF, acetone) enhance reaction homogeneity.

Side Chain Introduction: N1-Alkylation and Amination

Ethylenediamine Linker Installation

The 2-aminoethyl side chain is introduced via nucleophilic substitution. For instance, 1-(2-chloroethyl)-3,4,7,9-tetramethylpurine-6,8-dione reacts with 3-chloroaniline in acetonitrile under reflux:

  • 3-Chloroaniline (1.5 equiv), K2CO3 (3.0 equiv), catalytic KI.
  • Reaction time: 24–36 hours.
  • Yield: 58–63% after silica gel chromatography.

Critical Considerations:

  • KI catalyzes the SN2 displacement, reducing elimination byproducts.
  • Anhydrous conditions prevent hydrolysis of the chloroethyl intermediate.

Final Functionalization: Dione Stabilization and Purification

Oxidation and Tautomer Control

The 6,8-dione motif is susceptible to keto-enol tautomerism, which is stabilized by:

  • Acetic anhydride acetylation under mild conditions (25°C, 2 hours).
  • Subsequent hydrolysis with 5% NaOH to regenerate the dione.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70:30 H2O:MeCN) resolves residual methylated isomers, achieving >98% purity.

Alternative Routes: Multicomponent Approaches

A one-pot three-component reaction leveraging 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide , cyanoguanidine , and 3-chlorobenzaldehyde generates triazolo-triazine analogs in 65–70% yield. While this method reduces step count, regioselectivity challenges necessitate post-synthetic modifications for the target compound.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 2.82 (dd, J=15.3 Hz, 2H, CH2), 3.12 (s, 6H, N-CH3), 7.21–7.45 (m, 4H, Ar-H).
  • HRMS (ESI+): m/z 487.1342 [M+H]+ (calc. 487.1339 for C19H22ClN7O2).

X-ray Crystallography

Single-crystal analysis of a related analog confirms the s-cis conformation of the triazino ring and planar purine-dione system.

Challenges and Limitations

  • Regioselectivity in Methylation : Competing N7 vs. N9 methylation requires precise stoichiometric control.
  • Side Chain Hydrolysis : The ethylamino linker is prone to degradation under acidic conditions, necessitating pH-stable intermediates.

Q & A

Q. How to design experiments for studying the physicochemical properties of this compound?

Methodological Answer: Adopt a split-plot randomized block design to account for variables such as synthesis batches, environmental conditions, and analytical replicates. For example, assign the compound’s synthesis batches to main plots, solvent systems to subplots, and analytical techniques (e.g., HPLC, NMR) to sub-subplots. Use four replicates per condition to ensure statistical robustness, as demonstrated in agricultural chemical studies . Include controls for solvent purity and temperature effects.

Q. What analytical methods are most effective for characterizing its structural stability under varying pH conditions?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (COSY, HSQC) to confirm stereochemistry and substituent positions. For pH-dependent stability, conduct accelerated degradation studies in buffers (pH 3–9) at 40–60°C, monitoring changes via UV-Vis spectroscopy and LC-MS. Compare degradation products with synthetic standards to identify hydrolytic pathways, as outlined in triazine derivative studies .

Q. How to establish a theoretical framework for hypothesizing its biological mechanism of action?

Methodological Answer: Link the compound’s structure to established biochemical theories, such as purine analog inhibition or kinase binding motifs . Use molecular docking to predict interactions with target proteins (e.g., adenosine receptors) and validate hypotheses via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Integrate findings with pathways from databases like KEGG or Reactome .

Advanced Research Questions

Q. How to assess the environmental fate of this compound, including abiotic/biotic transformations?

Methodological Answer: Design a microcosm study simulating soil-water systems with isotopic labeling (e.g., ¹⁴C-tagged compound) to track degradation. Use LC-QTOF-MS to identify metabolites and 16S rRNA sequencing to profile microbial communities involved in biodegradation. Compare half-lives (t½) across aerobic/anaerobic conditions, referencing protocols from environmental toxicology projects .

Q. How to resolve contradictions in reported bioactivity data across independent studies?

Methodological Answer: Perform meta-analysis of published datasets, stratifying results by assay type (e.g., cell-free vs. cell-based). Replicate conflicting experiments under standardized conditions (e.g., ATP concentration in kinase assays). Use Bayesian statistical models to quantify variability sources (e.g., batch effects, solvent purity) and validate with orthogonal assays (e.g., CRISPR knockouts) .

Q. What computational strategies optimize target-specific modifications to enhance selectivity?

Methodological Answer: Employ conditional generative models (e.g., Adapt-cMolGPT) trained on protein-ligand databases to predict substituents improving binding affinity. Validate designs via free-energy perturbation (FEP) simulations and synthesize top candidates for in vitro testing. Iterate using feedback loops between synthetic yields and activity data .

Q. How to optimize synthetic routes for high-yield production of derivatives with modified substituents?

Methodological Answer: Apply Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) for key steps like triazine ring formation. Use microwave-assisted synthesis to reduce reaction times and flash chromatography for purification. Monitor intermediates via in-line IR spectroscopy, as detailed in triazolotriazine syntheses .

Q. How to validate novel bioactivity findings against potential off-target effects?

Methodological Answer: Conduct profiling assays against panels of related enzymes/receptors (e.g., CEREP panel). Use chemoproteomics (e.g., activity-based protein profiling) to identify off-target interactions. Cross-reference with toxicity databases (e.g., Tox21) and perform transcriptomic analysis (RNA-seq) on treated cell lines .

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